molecular formula C15H14O3 B12855650 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol

Cat. No.: B12855650
M. Wt: 242.27 g/mol
InChI Key: AEDFUIGHMQGJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is an organic compound that features a biphenyl structure with a dioxolane ring and a hydroxyl group

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dioxolane ring can be reduced under specific conditions.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure.

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and biphenyl structure contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is unique due to its combination of a dioxolane ring, biphenyl structure, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-3-1-2-13(10-14)11-4-6-12(7-5-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2

InChI Key

AEDFUIGHMQGJGK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.